molecular formula C18H16ClN3O3 B2515502 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline CAS No. 923179-41-3

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline

Cat. No.: B2515502
CAS No.: 923179-41-3
M. Wt: 357.79
InChI Key: SMJBXMUZCNIPAS-UHFFFAOYSA-N
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Description

2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is a novel hybrid compound designed for advanced pharmacological research, integrating a quinoline core with a dihydropyrazole moiety. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of multi-target anticancer agents. The quinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Quinoline derivatives have demonstrated potent anticancer activity through mechanisms such as cell cycle arrest, apoptosis induction, inhibition of angiogenesis, and disruption of cell migration . Furthermore, specific quinoline derivatives are established topoisomerase enzyme inhibitors, a key mechanism for several clinical anticancer drugs that cause permanent DNA damage in proliferating cells, leading to apoptosis . The 4,5-dihydro-1H-pyrazoline (pyrazoline) component of this compound significantly expands its potential research applications. Pyrazoline derivatives are recognized for a broad spectrum of biological properties, including notable anticancer and antioxidant activities . Recent studies on pyrazole and pyrazoline compounds have highlighted their efficacy in inhibiting reactive oxygen species (ROS) production, protecting against oxidative stress, and exhibiting promising antiproliferative effects against a range of solid tumor and leukemia cell lines . The combination of these two pharmacophores into a single molecule makes this compound a valuable candidate for researchers investigating: 1) novel small molecules with dual antiproliferative and antioxidant properties for cancer and inflammation research ; 2) the therapeutic potential of hybrid structures that may overcome multidrug resistance in neoplastic cell lines ; and 3) the structure-activity relationships of quinoline-based heterocycles targeting tyrosine kinase and other key enzymatic pathways . This product is intended for research purposes only in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJBXMUZCNIPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Furan-Pyrazole Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furanones or quinoline-N-oxides.

    Reduction: Dihydropyrazoles or pyrazolines.

    Substitution: Aminoquinolines or thioquinolines.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties. The presence of the quinoline and pyrazole rings, both known for their pharmacological activities, makes it a promising scaffold for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the furan and quinoline rings.

Mechanism of Action

The mechanism of action of 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity. The chloro group and the heterocyclic rings may play crucial roles in binding to these targets and exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The compound belongs to a broader class of pyrazoline- and quinoline-containing derivatives. Below is a comparative analysis of its structural and functional attributes against key analogues:

Compound Core Structure Key Substituents Biological Activity Synthesis Method Reference
2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline Quinoline Chloro (C2), methoxy (C6, C7), dihydro-pyrazole-furan (C3) Potential anti-inflammatory/neuroprotective Chalcone-hydrazine cyclocondensation
4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (Compound 7, ) Aniline-pyrazoline Furan-2-yl (pyrazoline), amino (C4) IC50: 419.05 µg/mL (anti-inflammatory) Hydrazine hydrate + chalcone in ethanol
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (BMX-3, ) Halogenated furanone Chloro, dichloromethyl, hydroxyl Carcinogenicity (LM classification) Halogenation of furanone derivatives
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a, ) Pyran-pyrazole Amino, hydroxy-pyrazole, phenyl, cyano Not reported (structural focus) Cyclization of malononitrile with pyrazole precursors

Key Differences and Implications

Core Structure: The quinoline core in the target compound distinguishes it from aniline-pyrazoline () or pyran-pyrazole () derivatives. Quinoline’s aromaticity and planarity may enhance binding to hydrophobic enzyme pockets, unlike the less planar furanone () or pyran systems.

Substituent Effects: Chloro and Methoxy Groups: The electron-withdrawing chloro (C2) and electron-donating methoxy (C6, C7) groups modulate electronic density, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding or π-stacking). This contrasts with halogenated furanones (), where halogenation primarily enhances electrophilicity and toxicity. Furan Moiety: The furan-2-yl group in the pyrazole side chain may contribute to π-π interactions or act as a hydrogen-bond acceptor, similar to its role in coelenterazine analogues ().

The quinoline scaffold is associated with diverse bioactivities, including antimicrobial and anticancer effects, which could synergize with pyrazoline’s anti-inflammatory properties .

Biological Activity

2-Chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a furan ring and a pyrazole moiety. Its molecular formula is C15H14ClN3O3C_{15}H_{14}ClN_{3}O_{3}, and it has a molecular weight of approximately 319.74 g/mol. The structure can be represented as follows:

Chemical Structure C15H14ClN3O3\text{Chemical Structure }\text{C}_{15}\text{H}_{14}\text{ClN}_{3}\text{O}_{3}

Anticancer Properties

Recent studies have indicated that compounds similar to 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study conducted on a series of quinoline derivatives demonstrated that compounds with similar structural motifs to our target compound effectively inhibited the growth of prostate cancer cells in vitro. The mechanism was attributed to the modulation of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Quinoline derivatives have historically been associated with antibacterial and antifungal activities. The presence of the furan and pyrazole rings may enhance these effects through synergistic mechanisms.

Research Findings:
In vitro tests revealed that related compounds exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial potential .

The biological activity of 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer metabolism.
  • Modulation of Signal Transduction Pathways : It could interfere with pathways such as MAPK or PI3K/Akt, which are critical in cell survival and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA or induce DNA damage, leading to apoptosis in cancer cells.

Data Summary

Biological ActivityAssessed PropertyResult
AnticancerCell Proliferation InhibitionSignificant reduction in prostate cancer cell viability
AntimicrobialMIC against bacteriaLow micromolar range for Gram-positive and Gram-negative strains

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